

diSulfo-Cy3 Alkyne: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B12279279*

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CAS Number: 2055138-88-8

This technical guide provides an in-depth overview of **diSulfo-Cy3 alkyne**, a fluorescent dye widely utilized in biological research for the labeling of various biomolecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, a comprehensive experimental protocol for protein labeling, and a visual representation of the experimental workflow.

Core Technical Data

diSulfo-Cy3 alkyne is a water-soluble fluorescent probe featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its high water solubility, conferred by the two sulfonate groups, makes it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.

The following table summarizes the key quantitative data for **diSulfo-Cy3 alkyne**, compiled from various suppliers.

Property	Value
CAS Number	2055138-88-8
Molecular Formula	C ₃₃ H ₃₈ N ₃ NaO ₇ S ₂
Molecular Weight	675.79 g/mol
Purity	Typically ≥95%
Excitation Maximum (λ _{ex})	~555 nm
Emission Maximum (λ _{em})	~570 nm
Molar Extinction Coefficient	~150,000 M ⁻¹ cm ⁻¹
Solubility	Water, DMSO, DMF
Storage Conditions	-20°C, protected from light

Suppliers

A variety of chemical and biotechnology companies supply **diSulfo-Cy3 alkyne**, including:

- BroadPharm
- AxisPharm
- TargetMol
- Lumiprobe
- Amsbio
- Jena Bioscience
- MedchemExpress

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol details a general procedure for the fluorescent labeling of a purified protein containing an azide functional group with **diSulfo-Cy3 alkyne** using a copper-catalyzed click reaction.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Deionized water
- DMSO (if preparing a stock solution of the dye)
- Purification resin or column for removing excess dye (e.g., size-exclusion chromatography)

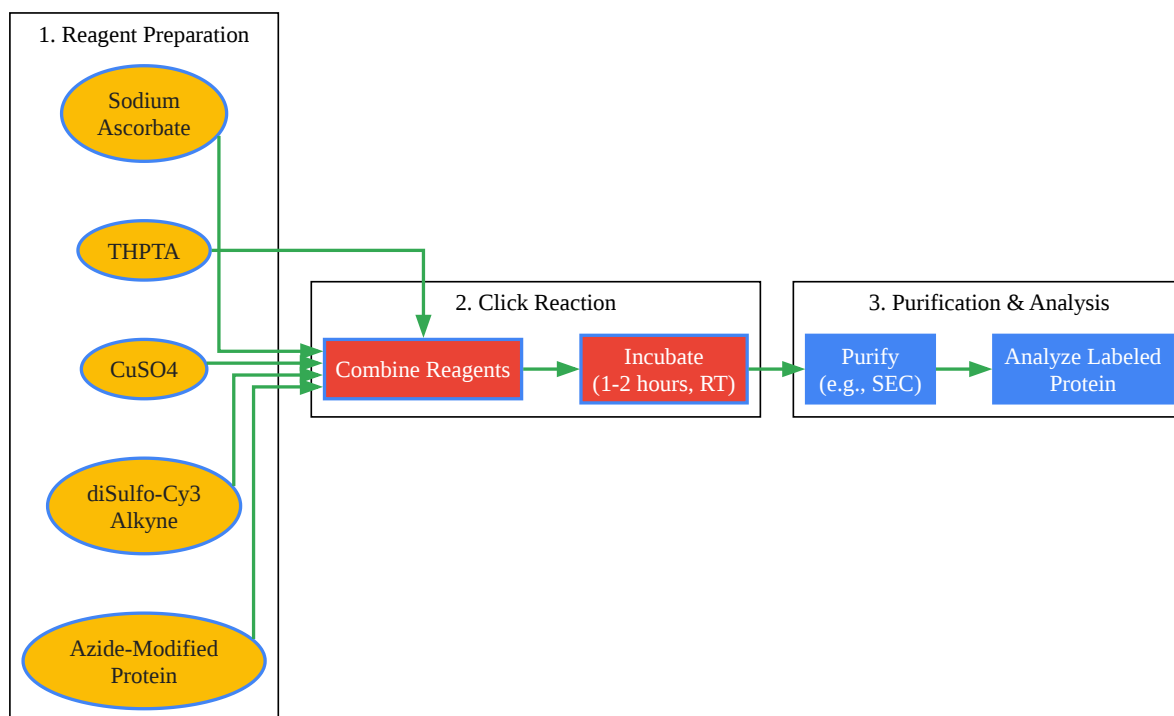
Procedure:

- Preparation of Stock Solutions:
 - **diSulfo-Cy3 alkyne**: Prepare a 10 mM stock solution in deionized water or DMSO.
 - Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
 - THPTA: Prepare a 100 mM stock solution in deionized water.
 - Sodium ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein with a suitable reaction buffer to a final protein concentration of 1-5 mg/mL.

- Add the **diSulfo-Cy3 alkyne** stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.
- Add the THPTA stock solution to the reaction mixture to a final concentration of 1-2 mM.
- Add the copper(II) sulfate stock solution to a final concentration of 0.2-1 mM.
- Initiation of the Click Reaction:
 - To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3-5 mM.
 - Gently mix the reaction components.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the unreacted **diSulfo-Cy3 alkyne** and other small molecules from the labeled protein using size-exclusion chromatography or another suitable purification method.
- Storage:
 - Store the purified, fluorescently labeled protein at 4°C or -20°C, protected from light.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified protein with **diSulfo-Cy3 alkyne**.



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Caption: Workflow for labeling azide-modified proteins with **diSulfo-Cy3 alkyne**.

- To cite this document: BenchChem. [diSulfo-Cy3 Alkyne: A Technical Guide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12279279#disulfo-cy3-alkyne-cas-number-and-supplier\]](https://www.benchchem.com/product/b12279279#disulfo-cy3-alkyne-cas-number-and-supplier)

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